Trimethoprim

Vue d'ensemble

Description

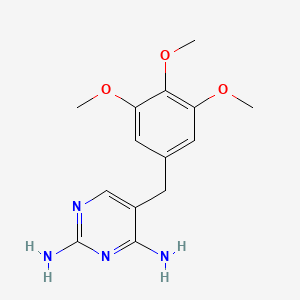

Trimethoprim (2,4-diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine) is a synthetic antibacterial agent first introduced in the 1960s. It inhibits bacterial dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis, thereby disrupting DNA and RNA production . This compound is frequently combined with sulfonamides (e.g., sulfamethoxazole) in co-trimoxazole formulations, leveraging synergistic inhibition of sequential steps in folate metabolism . Its pharmacokinetics are characterized by rapid tissue penetration, moderate plasma protein binding (~40%), and renal excretion, with 50–60% excreted unchanged in urine . This compound remains a cornerstone for treating urinary tract infections (UTIs) and respiratory infections, though resistance has risen due to mutations in DHFR (e.g., F98Y, H30N) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethoprim is synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde with guanidine to form 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. The reaction typically occurs under basic conditions with the use of a strong base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch processes. The key steps include the preparation of intermediates, followed by their condensation and purification. The final product is obtained through crystallization and drying .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: The nitro group in this compound can be reduced to an amine under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

Urinary Tract Infections (UTIs)

Trimethoprim is primarily used to treat uncomplicated UTIs caused by pathogens such as Escherichia coli. It is often prescribed alone or in combination with sulfamethoxazole (TMP-SMX), which enhances its efficacy. Studies indicate that TMP-SMX remains a first-line treatment for UTIs due to its effectiveness and low resistance rates compared to other antibiotics .

Respiratory Infections

Beyond UTIs, this compound is also employed in treating respiratory infections. Its broad-spectrum activity allows it to target various bacterial pathogens responsible for conditions such as bronchitis and pneumonia. Research has shown that this compound can effectively reduce symptoms and duration of these infections .

Antimicrobial Resistance Research

Recent studies have focused on the evolution of resistance to this compound. A derivative of this compound has been shown to impede the development of resistance by targeting specific mutations in bacterial DHFR, suggesting potential strategies for overcoming antibiotic resistance . This research emphasizes the need for ongoing development of novel derivatives that can maintain efficacy against resistant strains.

Adverse Reactions

While this compound is generally well-tolerated, it can cause adverse reactions. A notable case involved a 62-year-old woman who developed toxic epidermal necrolysis after receiving TMP-SMX for a UTI. Despite initial severe reactions, the patient recovered after appropriate medical intervention . Such cases highlight the importance of monitoring patients for potential side effects.

Drug-Induced Lung Injury

A rare but serious complication associated with TMP-SMX use is drug-induced lung injury. A case study reported an eight-year-old girl who developed respiratory failure after prolonged treatment for Salmonella bacteremia. The diagnosis was challenging due to overlapping symptoms with other conditions; however, discontinuation of the drug led to significant improvement . This underscores the need for awareness regarding possible pulmonary complications associated with this compound.

Comparative Efficacy

The following table summarizes the efficacy and resistance patterns associated with this compound compared to other antibiotics commonly used for UTIs:

| Antibiotic | Efficacy Against E. coli | Resistance Rate (%) | Common Side Effects |

|---|---|---|---|

| This compound | High | Low | Nausea, rash, hyperkalemia |

| Amoxicillin | Moderate | Moderate | Diarrhea, allergic reactions |

| Ciprofloxacin | High | High | Tendon damage, CNS effects |

| Nitrofurantoin | Moderate | Low | Nausea, headache |

Mécanisme D'action

Trimethoprim exerts its effects by binding to the bacterial enzyme dihydrofolate reductase, thereby inhibiting the reduction of dihydrofolic acid to tetrahydrofolic acid. This inhibition disrupts the synthesis of thymidine, purines, and certain amino acids, ultimately leading to the inhibition of bacterial DNA synthesis and cell death .

Comparaison Avec Des Composés Similaires

Structural and Mechanistic Comparisons

DHFR Inhibitors

Trimethoprim shares structural similarities with newer DHFR inhibitors, such as 6H-1,2-oxazin-6-ones. Molecular docking studies reveal that these compounds exhibit stronger binding affinities (more negative docking scores) to DHFR compared to this compound. For instance, compounds 1, 6, 8, and 11 (6H-1,2-oxazin-6-ones) form hydrogen bonds with Asp27, Ile94, and Ile5, akin to this compound, but leverage extended hydrophobic interactions for enhanced potency .

Table 1: DHFR Inhibitor Binding Characteristics

| Compound | Docking Score | Key Interactions | Resistance to F98Y Mutation |

|---|---|---|---|

| This compound | Baseline | H-bonds: Asp27, Ile94, Ile5 | 48-fold loss in potency |

| 6H-1,2-oxazin-6-one (Compound 6) | -9.8 kcal/mol | Hydrophobic pockets, π–π stacking | 2-fold loss in potency |

| Meta-biphenyl (Compound 4) | -10.2 kcal/mol | Propargyl linker interactions | Retains potency |

Immunogenic Properties

This compound’s immunogenicity is influenced by its bifurcated structure: a hydrophilic dimethamine moiety and a hydrophobic trimethoxyphenyl group. Synthetic haptens mimicking these moieties (Hapten1a and Hapten1b) demonstrate that hydrophobicity correlates with antibody titer, a property leveraged in designing haptens for immunoassays .

Pharmacokinetic and Stability Profiles

Tissue Penetration and Excretion

This compound outperforms sulfamethoxazole in tissue penetration, achieving higher extravascular concentrations despite lower serum levels. Both exhibit similar plasma protein binding (~40%), but this compound’s renal clearance is significantly faster .

Table 2: Pharmacokinetic Comparison with Sulfamethoxazole

| Parameter | This compound | Sulfamethoxazole |

|---|---|---|

| Plasma Protein Binding | ~40% | ~60% |

| Urinary Excretion | 50–60% unchanged | 15–30% unchanged |

| Tissue Penetration | High | Moderate |

Resistance Profiles

Mutation-Driven Resistance

The F98Y mutation in DHFR reduces this compound’s potency by 48-fold, whereas meta-biphenyl compounds (e.g., Compound 4) retain efficacy due to propargyl linker interactions. Conversely, the H30N mutation disproportionately affects propargyl-based inhibitors (e.g., Compound 7: 48-fold loss) but spares this compound .

Clinical Resistance Trends

Routine surveillance overestimates this compound resistance in E.

Combination Therapies

Synergistic Interactions

This compound and sulfamethoxazole exhibit unique synergy, clustering in interaction profiles due to antagonism with lincomycin. This contrasts with 6-mercaptopurine, which synergizes with L-norvaline .

Alternative Sulfonamide Pairings

Sulfametrole paired with this compound (Lidaprim) shows bactericidal synergy akin to co-trimoxazole, suggesting flexibility in sulfonamide selection for combination therapies .

Metabolic Pathways

This compound is metabolized by pigmented Burkholderia cenocepacia strains via biochemical transformations (e.g., MS2LDA Mass2Motif 543), yielding metabolites with higher molecular weights. Non-pigmented strains lack this capability, highlighting species-specific metabolic divergence .

Activité Biologique

Trimethoprim (TMP) is a synthetic antibiotic primarily used to treat bacterial infections. It acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of folate in bacteria. This article delves into the biological activity of TMP, focusing on its mechanism of action, efficacy against various pathogens, and recent research findings.

This compound inhibits the DHFR enzyme, which is essential for converting dihydrofolate into tetrahydrofolate, a key component in the synthesis of nucleic acids. By blocking this pathway, TMP effectively disrupts DNA replication and bacterial growth. This mechanism is particularly significant as it allows TMP to exert bactericidal effects when used alone or in combination with sulfamethoxazole (SMX), which inhibits an earlier step in folate synthesis.

| Step | Enzyme | Inhibitor | Effect |

|---|---|---|---|

| 1 | Dihydropteroate synthase | Sulfamethoxazole | Inhibits formation of dihydrofolate |

| 2 | Dihydrofolate reductase | This compound | Inhibits conversion to tetrahydrofolate |

Efficacy Against Pathogens

TMP is effective against a variety of aerobic Gram-positive and Gram-negative bacteria. Its clinical application has expanded over the years, especially in treating urinary tract infections (UTIs), respiratory infections, and certain gastrointestinal infections.

Case Studies

- Urinary Tract Infections : A study demonstrated that TMP-SMX significantly reduced the incidence of UTIs caused by Escherichia coli and Klebsiella pneumoniae. The combination therapy showed a higher efficacy compared to monotherapy with either drug alone.

- Respiratory Infections : Research indicated that TMP-SMX was effective against Haemophilus influenzae, particularly in patients with chronic obstructive pulmonary disease (COPD). The study highlighted a reduction in exacerbation rates among patients treated with this combination.

Recent Research Findings

Recent studies have explored structural modifications of TMP and its analogs to enhance its antibacterial properties and reduce resistance. For instance, novel TMP analogs have been synthesized that exhibit stronger DHFR inhibition compared to TMP itself.

Table 2: IC50 Values for this compound and Its Analogs

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 55.26 |

| Analog 1 | 21.78 |

| Analog 2 | 0.99 |

| Analog 3 | 0.72 |

These findings suggest that modifications can significantly improve the binding affinity to DHFR, potentially leading to more effective treatments for resistant bacterial strains.

Resistance Patterns

Despite its effectiveness, resistance to TMP has been increasingly documented. Mechanisms include mutations in the DHFR gene and the acquisition of resistance genes through horizontal gene transfer. Surveillance studies indicate a rising trend in resistance among common pathogens, necessitating ongoing research into alternative therapeutic strategies.

Table 3: Resistance Mechanisms Against this compound

| Mechanism | Description |

|---|---|

| Target modification | Mutations in DHFR reduce drug binding |

| Efflux pumps | Increased expulsion of the drug from bacterial cells |

| Enzymatic degradation | Production of enzymes that can inactivate TMP |

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying trimethoprim’s antimicrobial efficacy, and how can reproducibility be ensured?

Methodological Answer:

- Use standardized in vitro susceptibility testing (e.g., broth microdilution) with quality-controlled bacterial strains (e.g., E. coli ATCC 25922) to ensure consistency .

- For in vivo models, consider sea urchin embryos to assess developmental toxicity, but restrict concentration ranges (e.g., ≤450 µM) to avoid confounding mortality effects. Document environmental variables (pH, temperature) rigorously .

- Validate reproducibility via inter-laboratory calibration, especially for endpoints like radialization rates or MIC values .

Q. How can researchers optimize LC-MS protocols for quantifying this compound and its metabolites in biological samples?

Methodological Answer:

- Construct calibration curves using ≥20 gradient concentrations of this compound, validated with internal standards. Include quality controls (QCs) to assess intra-day and inter-day precision .

- For metabolite identification, combine MassQL queries (to screen MS2 fragmentation patterns for this compound substructures) with manual validation to reduce false positives. For example, MassQL identified 33/47 candidate features as true this compound derivatives in a recent study .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Use nonlinear regression models (e.g., sigmoidal curves) to fit dose-response data, accounting for inhomogeneous variances. Tools like GraphPad Prism or R’s drc package are suitable .

- Apply principal component analysis (PCA) to FT-IR spectral data to differentiate metabolic responses under varying pH conditions .

Advanced Research Questions

Q. How can network analysis and chemical-genomic datasets elucidate this compound’s synergistic mechanisms with other antibiotics?

Methodological Answer:

- Leverage synthetic lethality concepts: Identify gene pairs whose co-inhibition amplifies this compound’s effect. For example, this compound + sulfamethizole disrupts folate biosynthesis via metabolite accumulation, while this compound + AZT targets distinct pathways .

- Use E. coli K12 chemical-genomic data to predict "two-hit" synergies. Validate hypotheses with growth inhibition assays under combinatorial drug exposure .

Q. What experimental designs mitigate confounding factors when studying this compound resistance reversibility in bacterial populations?

Methodological Answer:

- Conduct longitudinal studies with control cohorts (e.g., a Swedish intervention reduced this compound use by 85% but saw no resistance decline in E. coli). Include phenotypic (e.g., clonal analysis) and genotypic (e.g., dfr gene profiling) metrics .

- Account for co-resistance patterns (e.g., this compound resistance linked to fluoroquinolone resistance) by stratifying isolates using whole-genome sequencing .

Q. How can advanced metabolomics techniques improve the detection of this compound biotransformation products in complex matrices?

Methodological Answer:

- Combine MS2LDA (to extract Mass2Motifs) with MassQL for substructure-specific queries. For instance, MassQL identified a this compound derivative (m/z 549.129) missed by MS2LDA, demonstrating enhanced sensitivity .

- Integrate stable isotope labeling (e.g., ¹³C-trimethoprim) to track metabolic fate in microbial communities or host tissues .

Q. What biochemical assays are critical for characterizing novel this compound-resistant dihydrofolate reductase (DHFR) variants?

Methodological Answer:

- Perform enzyme kinetics (Km, Vmax) using purified DHFR variants under physiological pH (5–7). For example, DfrB7 showed altered substrate affinity compared to wild-type DHFR .

- Use X-ray crystallography or cryo-EM to resolve structural changes in mutant DHFRs that confer this compound resistance .

Q. Contradictory Data Resolution

Q. Why do some studies report pH-dependent this compound efficacy while others show no significant variation?

Methodological Answer:

- Conflicting results may arise from differences in bacterial species (e.g., E. coli vs. Streptococcus pyogenes) or experimental conditions. Standardize pH buffers (e.g., MES for pH 5, HEPES for pH 7) and pre-acclimate cultures to target pH levels before exposure .

- Re-evaluate historical data using multivariate tools like PC-DFA to isolate pH-specific metabolic responses from noise .

Q. How should researchers address discrepancies in this compound resistance gene prevalence across geographical regions?

Methodological Answer:

- Conduct meta-analyses of resistance gene databases (e.g., CARD, ResFinder), stratifying by region and host species. For example, dfrA1 predominates in Europe, while dfrB7 is emerging in Asia .

- Use machine learning (e.g., random forests) to model resistance gene spread, incorporating variables like antibiotic usage patterns and horizontal gene transfer rates .

Q. Methodological Best Practices

Q. What guidelines ensure rigor in reporting this compound-related research?

Methodological Answer:

- Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

- Adhere to journal-specific formatting (e.g., ≤3 heading levels, metric units) and statistical reporting standards (e.g., define "significant" only with p-values) .

- Deposit raw data (e.g., LC-MS spectra, resistance gene sequences) in public repositories like MetaboLights or NCBI .

Propriétés

IUPAC Name |

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trimethoprim | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethoprim | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023712 | |

| Record name | Trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethoprim is an odorless white powder. Bitter taste. (NTP, 1992), Solid | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), ... Very slightly soluble in water and slightly soluble in alcohol., Soluble in N,N-dimethylacetamide (DMAC) at 13.86; benzyl alcohol at 7.29; propylene glycol at 2.57; chloroform at 1.82; methanol at 1.21; ether at 0.003; benzene at 0.002 g/100 ml at 25 °C., In water, 400 mg/l @ 25 °C, 6.15e-01 g/L | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMETHOPRIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to cream, crystalline powder | |

CAS No. |

738-70-5 | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoprim [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trimethoprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethoprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoprim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN164J8Y0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHOPRIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

390 to 397 °F (NTP, 1992), 199-203 °C, 199 - 203 °C | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.